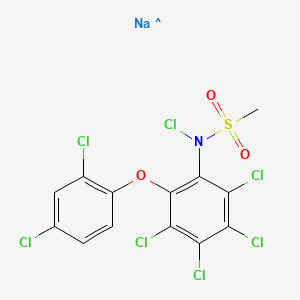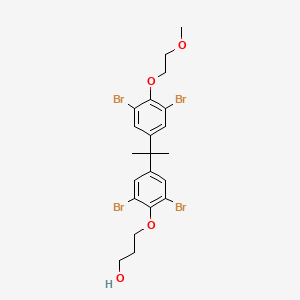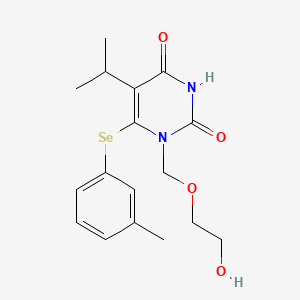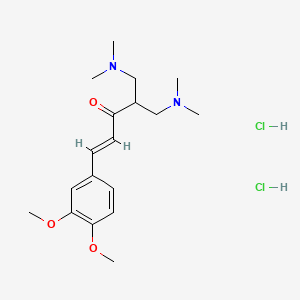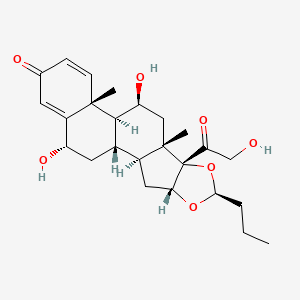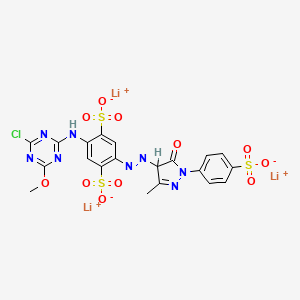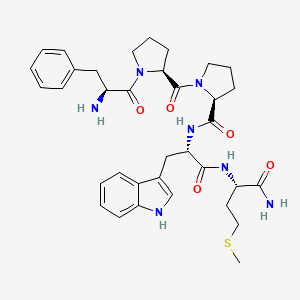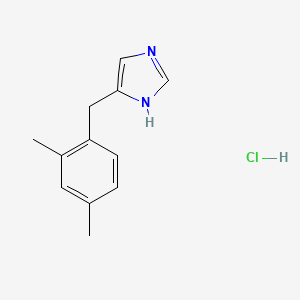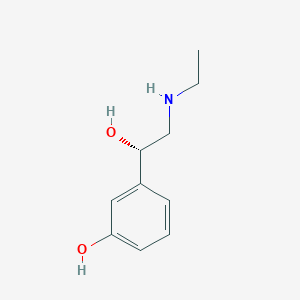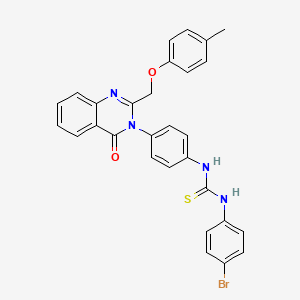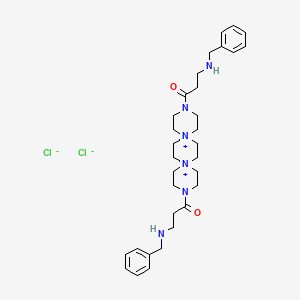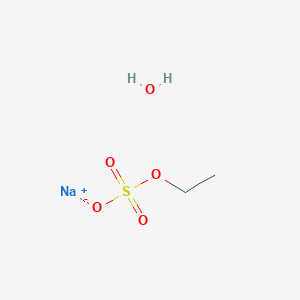
5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a complex organic compound with a unique structure that combines elements of pyrrole, thieno, and diazepine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine typically involves multi-step organic reactions. The process often starts with the preparation of the core pyrrolo-thieno structure, followed by the introduction of the diazepine ring and the methoxyphenyl group. Common reagents used in these reactions include organolithium compounds, halogenated intermediates, and various catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenated intermediates, organolithium reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5,6-Dihydro-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine: Lacks the methoxyphenyl group, which may affect its biological activity and chemical properties.
6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine: Similar structure but without the dihydro modification, potentially leading to different reactivity and stability.
Uniqueness
The presence of the methoxyphenyl group and the dihydro modification in 5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine makes it unique compared to its analogs
属性
CAS 编号 |
136334-16-2 |
|---|---|
分子式 |
C17H16N2OS |
分子量 |
296.4 g/mol |
IUPAC 名称 |
9-(3-methoxyphenyl)-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C17H16N2OS/c1-20-13-5-2-4-12(10-13)17-15-6-3-8-19(15)14-7-9-21-16(14)11-18-17/h2-10,17-18H,11H2,1H3 |
InChI 键 |
QSMPHUCVFUNJAQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2)SC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


